dimethylsilane](/img/structure/B13464961.png)
[3-Bromo-5-(trifluoromethyl)phenoxy](tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane: is a chemical compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane typically involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy compounds, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including anti-inflammatory and anticancer properties .
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-(trifluoromethyl)phenol
- 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane is unique due to the presence of the tert-butyl(dimethyl)silyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a crucial role .
Eigenschaften
Molekularformel |
C13H18BrF3OSi |
|---|---|
Molekulargewicht |
355.26 g/mol |
IUPAC-Name |
[3-bromo-5-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-11-7-9(13(15,16)17)6-10(14)8-11/h6-8H,1-5H3 |
InChI-Schlüssel |
VPWOMWHAODZTHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


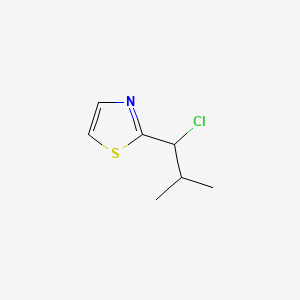
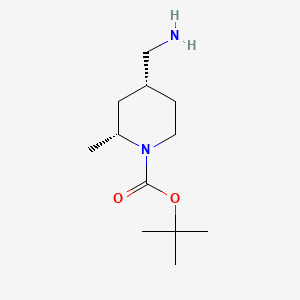
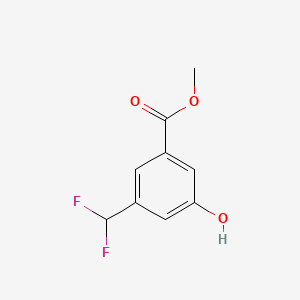
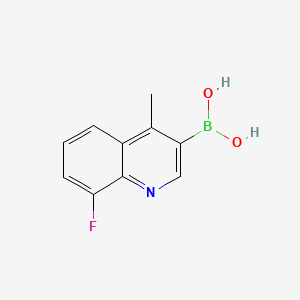
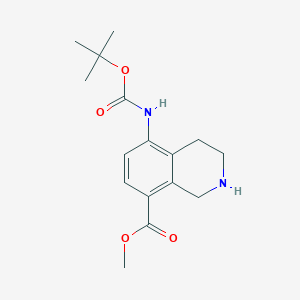

![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)

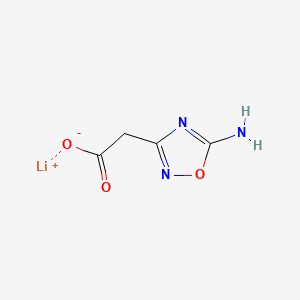


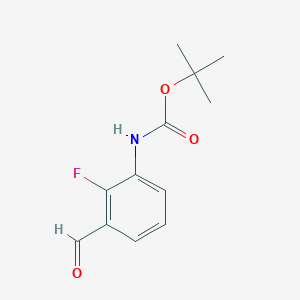
![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

